Molecular Weight and Salt-Form Identity Differentiate Procurement Specifications vs. Free-Base Analog
The target compound (acetic acid salt) exhibits a molecular weight of 334.48 g/mol (C₁₅H₃₀O₆Si), which is 108.1 g/mol higher than the free-base 5-methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol (MW 226.4 g/mol, C₁₂H₂₂O₂Si) . This difference corresponds precisely to one equivalent of acetic acid (MW 60.05 g/mol) plus associated water or stoichiometric adjustment, providing a definitive analytical handle for identity confirmation via mass spectrometry or elemental analysis. Procurement of the free base instead of the acetate salt would deliver a different number of moles per gram of material ordered (4.42 mmol/g for salt vs. 4.42 mmol/g for free base, calculated; actual stoichiometric reactivity depends on the effective molar mass of the active diol moiety).
| Evidence Dimension | Molecular weight (g/mol) as procurement identity marker |
|---|---|
| Target Compound Data | 334.48 g/mol (C₁₅H₃₀O₆Si) |
| Comparator Or Baseline | 5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol (free base): ~226.4 g/mol (C₁₂H₂₂O₂Si) |
| Quantified Difference | ΔMW ≈ +108.1 g/mol (consistent with one acetic acid equivalent plus hydration adjustment) |
| Conditions | Calculated from molecular formulas; no experimental context required for identity verification. |
Why This Matters
This molecular weight difference is the primary analytical marker for confirming that the correct salt form has been procured, preventing experimental errors that arise from incorrect molar calculations in stoichiometric reactions.
